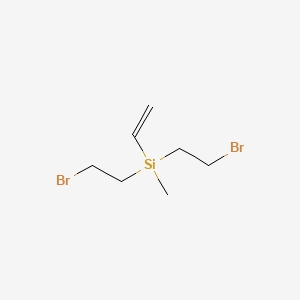
Bis(2-bromoethyl)(ethenyl)methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-bromoethyl)(ethenyl)methylsilane: is an organosilicon compound characterized by the presence of bromine, ethylene, and methyl groups attached to a silicon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromoethyl)(ethenyl)methylsilane typically involves the reaction of vinylmethylsilane with 2-bromoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-bromoethyl)(ethenyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the vinyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted silanes with various functional groups.
Oxidation Reactions: Formation of silanols or siloxanes.
Reduction Reactions: Formation of ethyl-substituted silanes.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-bromoethyl)(ethenyl)methylsilane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of functionalized silanes and siloxanes .
Biology and Medicine: In biological research, this compound is used in the development of silicon-based biomaterials.
Industry: In the industrial sector, this compound is utilized in the production of specialty polymers and coatings. It is also used in the manufacture of adhesives and sealants .
Mecanismo De Acción
The mechanism of action of bis(2-bromoethyl)(ethenyl)methylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The vinyl group can undergo addition reactions, while the silicon atom can form bonds with various functional groups, leading to the formation of diverse organosilicon compounds .
Comparación Con Compuestos Similares
Bis(2-chloroethyl) ether: Similar in structure but with chlorine atoms instead of bromine.
Vinylmethylsilane: Lacks the bromoethyl groups, making it less reactive in substitution reactions.
Uniqueness: Bis(2-bromoethyl)(ethenyl)methylsilane is unique due to the presence of both bromoethyl and vinyl groups, which provide a combination of reactivity and versatility in chemical synthesis. This makes it a valuable compound for the development of new materials and chemical intermediates .
Propiedades
Número CAS |
51664-53-0 |
|---|---|
Fórmula molecular |
C7H14Br2Si |
Peso molecular |
286.08 g/mol |
Nombre IUPAC |
bis(2-bromoethyl)-ethenyl-methylsilane |
InChI |
InChI=1S/C7H14Br2Si/c1-3-10(2,6-4-8)7-5-9/h3H,1,4-7H2,2H3 |
Clave InChI |
LSAFULYJVONRHA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](CCBr)(CCBr)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


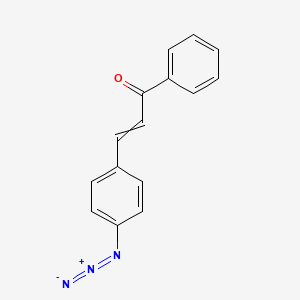
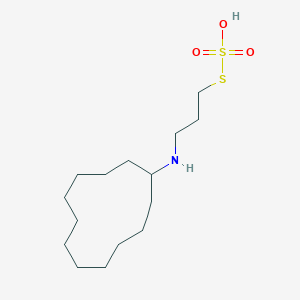

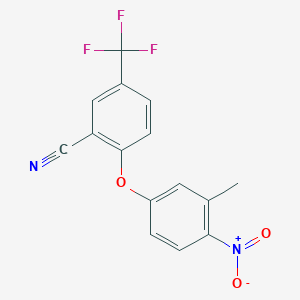
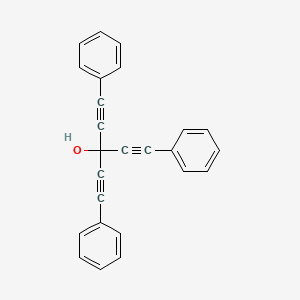
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
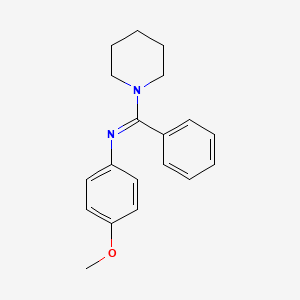
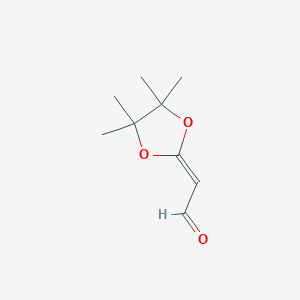
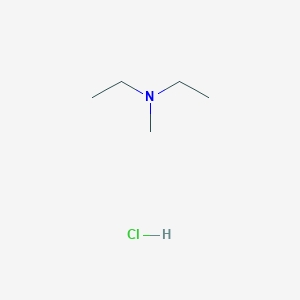
![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)


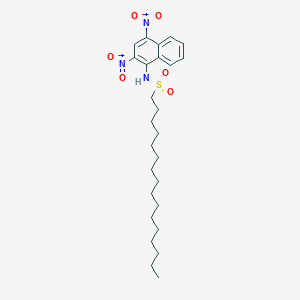
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)
